3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYSPOYJDHLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the benzamide group. Common reagents used in these reactions include fluorinating agents, pyrimidine derivatives, and piperidine precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated benzamide and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated and pyrimidine moieties enable it to bind with high affinity to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Spectral and Physicochemical Properties
- 1H-NMR shifts : The 3-fluorobenzamide moiety in the target compound would likely exhibit deshielded aromatic protons similar to 7k (δ 7.93–7.85 ppm for fluorinated benzamide) .
- HRMS data : Analogs with trifluoromethyl groups (e.g., 7k, m/z 465.1835) show precise mass matches, indicating synthetic purity .
Q & A
Basic: What are the key synthetic routes for 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?
Answer:
The synthesis typically involves multi-step reactions:
Pyrimidine Core Formation : The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group is synthesized via cyclocondensation of trifluoromethyl ketones with amidines or via nucleophilic substitution on pre-formed pyrimidine rings.
Piperidine Functionalization : The piperidine ring is introduced through alkylation or reductive amination, often using protecting groups (e.g., Boc) to ensure regioselectivity.
Benzamide Coupling : The final step involves coupling the piperidine-pyrimidine intermediate with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., DCM or THF, with a base like triethylamine).
Key Conditions : Reactions are conducted under inert atmospheres (N₂/Ar), with catalysts like DMAP for amidation. Yields range from 45–70%, depending on purification methods (e.g., column chromatography or recrystallization) .
Basic: Which characterization techniques are critical for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine/pyrimidine ring conformations. For example, the trifluoromethyl group (-CF₃) shows a singlet at ~110 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 423.15 for C₁₉H₁₈F₄N₄O) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and benzamide orientation .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Use Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Solvent polarity (acetonitrile vs. THF), temperature (20–80°C), catalyst loading (e.g., 1–5 mol% Pd for coupling steps), and stoichiometry (1:1 to 1:1.2 ratio of intermediates).
- Response Surface Methodology (RSM) : Identifies optimal conditions. For example, a study showed that using acetonitrile at 60°C with 3 mol% DMAP increased amidation yield by 22% compared to THF .
- Purification : Switch from silica gel chromatography to preparative HPLC for higher purity (>98%) .
Advanced: How can contradictory data in biological activity assays be resolved?
Answer:
Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
- Assay Conditions : Buffer pH (e.g., 6.5 vs. 7.4) affects protonation states. Standardize using ammonium acetate buffer (pH 6.5) as per pharmacopeial guidelines .
- Metabolic Stability : Test compound stability in liver microsomes. If rapid degradation occurs, synthesize deuterated or fluorinated analogs to enhance metabolic resistance .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Advanced: What computational strategies are effective in designing derivatives with enhanced activity?
Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electron distribution and reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces HOMO energy, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) Simulations : Model binding modes to kinase targets (e.g., EGFR). Adjust piperidine substituents to improve hydrophobic pocket interactions .
- Machine Learning (ML) : Train models on existing SAR data to prioritize derivatives with predicted logP <3 and polar surface area >80 Ų for improved bioavailability .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Nucleophilic Substitution on Pyrimidine : Competing reactions at the pyrimidine C-2 position are minimized by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C) .
- Oxidation of Piperidine : Occurs in polar aprotic solvents. Add antioxidants (e.g., BHT) or use degassed solvents .
- Byproduct Formation : Monitor via TLC or LC-MS. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates benzamide derivatives from unreacted intermediates .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The -CF₃ group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation, confirmed in human microsome assays (t₁/₂ = 120 min vs. 45 min for non-fluorinated analogs) .
- Crystal Packing : The -CF₃ group induces steric hindrance, leading to monoclinic crystal systems with improved thermal stability (decomposition >250°C) .
Advanced: What strategies are used to resolve low solubility in aqueous buffers?
Answer:
- Salt Formation : Convert to hydrochloride salts (solubility increases from 0.1 mg/mL to 2.5 mg/mL in PBS) .
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4) for in vitro assays. For in vivo studies, nanoformulation with PLGA nanoparticles improves bioavailability .
- Structural Modifications : Introduce polar groups (e.g., -OH or -NH₂) at the benzamide para-position while monitoring activity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
